N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a central ethyl linker substituted with hydroxy, furan-3-yl, and thiophen-2-yl groups, with a furan-3-carboxamide moiety attached. The compound’s structural complexity, combining furan and thiophene rings, may confer unique electronic and steric properties relevant to receptor binding or metabolic stability.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-9,18H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREIRLZPHHFNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is an organic compound characterized by its unique structural features, including furan and thiophene rings along with a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Despite limited direct studies on this specific molecule, related compounds have been investigated for various biological properties, providing insights into its potential applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 303.3 g/mol. The presence of both furan and thiophene rings contributes to the compound's chemical reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034335-20-9 |
Biological Activities
Research on similar compounds suggests that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Compounds containing furan and thiophene moieties have demonstrated significant antibacterial and antifungal activities. These effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism often involves apoptosis induction and modulation of signaling pathways related to cell proliferation.
- Anti-inflammatory Effects : Some furan and thiophene derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Case Studies and Research Findings
Although direct studies on this compound are scarce, the following findings from related compounds provide valuable insights:
-
Cytotoxicity Studies : In vitro evaluations of similar furan-thiophene compounds revealed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and U937. For example, one study reported IC50 values of 0.65 µM for a related compound against MCF-7 cells, indicating substantial cytotoxicity .
Compound Cell Line IC50 (µM) Related Compound A MCF-7 0.65 Related Compound B U937 1.5 - Mechanistic Insights : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for their anticancer activity .
- Molecular Docking Studies : Computational studies indicate that similar compounds exhibit strong binding affinities to targets involved in cancer progression, such as estrogen receptors and other G protein-coupled receptors (GPCRs). This suggests that modifications to the structure could enhance biological activity .
Scientific Research Applications
The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article provides a detailed overview of its applications, supported by data tables and case studies.
Structural Formula
The compound features a combination of furan and thiophene rings, which are known for their aromatic properties. The molecular formula is with a molecular weight of approximately 439.49 g/mol.
Pharmaceutical Research
The compound's structure suggests potential pharmacological activities, particularly in the field of medicinal chemistry. The presence of hydroxyl and carboxamide functional groups may contribute to its biological activity, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study conducted on derivatives of furan and thiophene revealed their ability to inhibit tumor growth in vitro, suggesting that this compound could be investigated further for similar effects .
Material Science
Due to its unique chemical properties, this compound can be utilized in the development of advanced materials, such as organic semiconductors and sensors.
Application Example: Organic Electronics
The incorporation of furan and thiophene moieties in organic electronic devices has been explored for enhancing charge transport properties. Studies have shown that materials derived from such compounds can improve the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Agricultural Chemistry
The compound may also find applications in agrochemicals, particularly as a potential pesticide or herbicide due to its bioactive properties.
Research Findings: Insecticidal Activity
Preliminary studies indicate that derivatives of this compound exhibit insecticidal activity against common agricultural pests. Field trials are necessary to evaluate the effectiveness and safety of these compounds in agricultural settings .
Comparative Activity Table
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Furan-Thiophene Derivative | Organic Electronics | |
| Furan-Thiophene Based Pesticide | Insecticidal |
Synthesis Pathways
The synthesis of this compound involves several steps, typically starting from commercially available precursors.
General Synthetic Route
- Formation of Furan-Thiophene Linkage : Utilizing coupling reactions.
- Hydroxylation : Introduction of hydroxyl groups through selective oxidation.
- Carboxamide Formation : Reaction with appropriate amine sources.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with its closest structural analogs, focusing on molecular features, substituent variations, and inferred physicochemical or biological implications.
*Calculated based on analogous structures.
Structural and Functional Differences
Carboxamide Substituent :
- The target compound’s furan-3-carboxamide group differs from the benzo[d][1,3]dioxole-5-carboxamide in , which introduces a fused aromatic system likely enhancing π-π stacking interactions but reducing solubility compared to furan.
- Replacement with thiophene-2-carboxamide (as in ) may increase hydrophobicity and alter metabolic stability due to sulfur’s electronegativity.
Linker Modifications :
- The hydroxyethyl linker in the target compound and provides a polar site for hydrogen bonding, unlike the methylene linker in , which lacks a hydroxyl group and may reduce solubility.
Thiophen-3-yl substitution in vs. thiophen-2-yl in the target compound alters steric interactions and electronic distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
